molecular formula C15H22ClNO2S B12190776 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12190776
M. Wt: 315.9 g/mol
InChI Key: RZWHHVWCVPECJI-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine is a chemical compound characterized by its unique structure, which includes a cycloheptylamine moiety attached to a sulfonyl group substituted with a 4-chloro-2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The chlorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of cycloheptylamine.

    [(4-Chloro-2,5-dimethylphenyl)sulfonyl]-l-proline: Contains a proline moiety instead of cycloheptylamine.

    [(4-Chloro-2,5-dimethylphenyl)sulfonyl]methylamine: Features a methylamine group instead of cycloheptylamine.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H22ClNO2S

Molecular Weight

315.9 g/mol

IUPAC Name

4-chloro-N-cycloheptyl-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H22ClNO2S/c1-11-10-15(12(2)9-14(11)16)20(18,19)17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8H2,1-2H3

InChI Key

RZWHHVWCVPECJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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